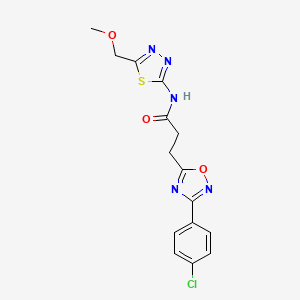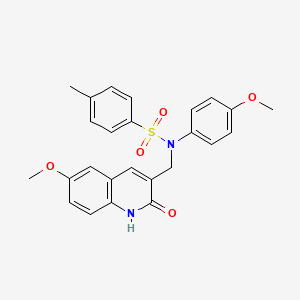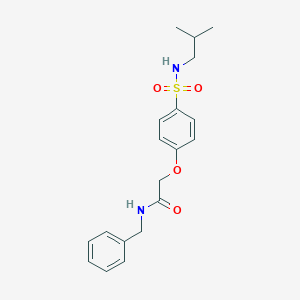
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, such as proteins and nucleic acids. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to bind to DNA and RNA, and it is believed that this interaction may be responsible for its ability to selectively target cancer cells.
Biochemical and Physiological Effects:
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit cell proliferation. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its ability to selectively target cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has several limitations, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, including the development of new drug delivery systems, the investigation of its potential use in the treatment of inflammatory diseases, and the development of new fluorescent probes for the detection of various biomolecules. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide and to identify any potential side effects or toxicity.
Métodos De Síntesis
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis method typically involves the use of organic solvents, such as dichloromethane and ethanol, and reagents, such as p-toluidine, 4-methoxybenzaldehyde, and acetic anhydride. The reaction process is typically carried out under reflux conditions, with the final product purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been the subject of several scientific studies due to its potential applications in medicine and biotechnology. One of the most promising areas of research involves the use of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been investigated for its potential use as a drug delivery system, due to its ability to selectively target cancer cells and release drugs in a controlled manner.
Propiedades
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-22(28)15-30-21-6-4-3-5-20(21)24-26-23(27-31-24)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODDCJNLJBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

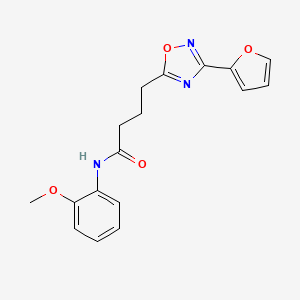

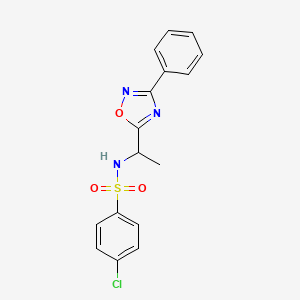
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)




